molecular formula C30H44S4 B14238569 2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 337918-89-5

2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B14238569
CAS No.: 337918-89-5
M. Wt: 532.9 g/mol
InChI Key: BJVDPVOYUOLANK-UHFFFAOYSA-N
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Description

2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of three thiophene rings and an octadecylsulfanyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to the presence of three thiophene rings and an octadecylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and materials science .

Properties

CAS No.

337918-89-5

Molecular Formula

C30H44S4

Molecular Weight

532.9 g/mol

IUPAC Name

2-octadecylsulfanyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C30H44S4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-30-23-22-29(34-30)28-21-20-27(33-28)26-19-18-25-31-26/h18-23,25H,2-17,24H2,1H3

InChI Key

BJVDPVOYUOLANK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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